2-(1-Ethylpyrrolidin-3-yl)acetic acid
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Overview
Description
2-(1-Ethylpyrrolidin-3-yl)acetic acid is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpyrrolidin-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-ethylpyrrolidine with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1-ethylpyrrolidine in a suitable solvent such as ethanol.
- Add bromoacetic acid to the solution.
- Introduce a base, such as sodium hydroxide, to facilitate the reaction.
- Heat the reaction mixture under reflux conditions for several hours.
- After completion, the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reactant concentrations can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylpyrrolidin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-(1-Ethylpyrrolidin-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(1-Ethylpyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylpyrrolidin-3-yl)acetic acid
- 2-(1-Propylpyrrolidin-3-yl)acetic acid
- 2-(1-Butylpyrrolidin-3-yl)acetic acid
Uniqueness
2-(1-Ethylpyrrolidin-3-yl)acetic acid is unique due to its specific ethyl substitution on the pyrrolidine ring. This structural feature can influence its chemical reactivity, biological activity, and overall properties compared to similar compounds with different alkyl substitutions .
Properties
IUPAC Name |
2-(1-ethylpyrrolidin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-9-4-3-7(6-9)5-8(10)11/h7H,2-6H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIDVPKFNXLIIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696350 |
Source
|
Record name | (1-Ethylpyrrolidin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220027-60-0 |
Source
|
Record name | (1-Ethylpyrrolidin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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